N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-ethylphenoxy group, an ethoxyethyl chain, and a methylpropan-2-amine moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-chloroethyl ethyl ether under basic conditions to form 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol.
Amine Introduction: The final step involves the reaction of the etherified intermediate with 2-methylpropan-2-amine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl}-2-butanamine
- N-{2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanaminium
Uniqueness
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2.C2H2O4/c1-5-13-12-14(6-7-15(13)17)20-11-10-19-9-8-18-16(2,3)4;3-1(4)2(5)6/h6-7,12,18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJGMITVNSLTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCNC(C)(C)C)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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